Home > Products > Screening Compounds P121379 > GSK LSD 1 dihydrochloride
GSK LSD 1 dihydrochloride -

GSK LSD 1 dihydrochloride

Catalog Number: EVT-256091
CAS Number:
Molecular Formula: C14H20N2.2HCl
Molecular Weight: 289.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent and selective lysine specific demethylase 1 (LSD1) inhibitor (IC50 = 16 nM). Exhibits >1000-fold selectivity for LSD1 over closely related enzymes including LSD2, MAO-1 and MAO-B. Inhibits cancer cell line growth in vitro.
Overview

GSK LSD 1 dihydrochloride is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histones and non-histone proteins. This compound exhibits an IC50 value of 16 nM, indicating its high potency, and shows over 1000-fold selectivity for LSD1 compared to other closely related enzymes such as LSD2 and monoamine oxidases (MAO-1 and MAO-B) . GSK LSD 1 dihydrochloride is primarily utilized in research settings, particularly in studies investigating epigenetic regulation and cancer biology.

Source

The compound is supplied by various vendors, including Tocris Bioscience, MedChemExpress, and BioCat GmbH. It is provided for laboratory research purposes only, often in conjunction with the Structural Genomics Consortium .

Classification

GSK LSD 1 dihydrochloride belongs to the class of small molecule inhibitors specifically targeting lysine-specific demethylase enzymes. It is categorized as an irreversible inhibitor due to its mechanism of action, which involves covalent modification of the target enzyme .

Synthesis Analysis

Methods

The synthesis of GSK LSD 1 dihydrochloride involves several chemical reactions that lead to the formation of the final product. While specific synthetic routes are proprietary, it typically includes:

  • Formation of key intermediates: The synthesis may start from commercially available precursors that undergo multiple steps including amination and cyclization.
  • Covalent modification: The final steps likely involve the introduction of the dihydrochloride moiety to enhance solubility and stability.

Technical Details

The synthetic pathway may utilize various techniques such as:

  • Refluxing: For reactions requiring elevated temperatures.
  • Purification methods: Including High-Performance Liquid Chromatography (HPLC) to ensure purity levels exceeding 98% .
Molecular Structure Analysis

Data

  • CAS Number: 2102933-95-7
  • PubChem ID: 91663353
  • InChI Key: PJFZOGMSPBHPNS-WICJZZOFSA-N .
Chemical Reactions Analysis

Reactions

GSK LSD 1 dihydrochloride primarily acts through its inhibition of the LSD1 enzyme, which catalyzes the removal of methyl groups from lysine residues on histones. The compound's action can be described as follows:

  • Inhibition Mechanism: GSK LSD 1 dihydrochloride binds irreversibly to LSD1, preventing it from demethylating substrates such as mono-methylated or di-methylated lysines on histone H3.
  • Impact on Cellular Processes: By inhibiting LSD1, this compound can alter gene expression patterns associated with various cellular processes including differentiation and proliferation .

Technical Details

The inhibition results in increased levels of methylated histones, which can affect chromatin structure and gene transcription.

Mechanism of Action

The mechanism by which GSK LSD 1 dihydrochloride exerts its effects involves:

  • Binding Affinity: The compound binds to the active site of LSD1 with high affinity, leading to irreversible inhibition.
  • Demethylation Inhibition: By blocking the demethylation activity of LSD1, it prevents the removal of methyl groups from critical lysine residues on histones, thereby influencing chromatin remodeling and gene expression .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically provided as a white to off-white powder.
  • Solubility: Soluble in water (up to 100 mM) and DMSO (up to 100 mM), facilitating its use in various biological assays .

Chemical Properties

  • Stability: Should be stored at +4°C to maintain integrity.
  • Purity: Generally ≥98% as determined by HPLC analysis .
Applications

GSK LSD 1 dihydrochloride has several scientific applications:

  • Cancer Research: It is utilized extensively in studies aimed at understanding the role of epigenetic modifications in cancer progression. The compound has shown efficacy in inhibiting cancer cell line growth in vitro .
  • Epigenetics Studies: Researchers employ this inhibitor to explore mechanisms of gene regulation mediated by histone modifications.
  • Bone Biology Research: Studies have indicated its potential role in modulating osteoclast differentiation through inhibition of LSD1 activity .
Mechanisms of Action in Epigenetic Regulation

LSD1 Inhibition: Molecular Targets and Binding Specificity

GSK LSD 1 dihydrochloride (chemical name: rel-N-[(1R,2S)-2-Phenylcyclopropyl]-4-piperidinamine dihydrochloride; CAS: 2102933-95-7) is a potent, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). The compound exhibits exceptional enzymatic specificity, inhibiting LSD1 with a half-maximal inhibitory concentration (IC50) of 16 nM while demonstrating >1000-fold selectivity against closely related flavin adenine dinucleotide (FAD)-dependent enzymes including LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B) [1] [2] [5]. This high degree of selectivity stems from the compound's unique interaction with LSD1's structural domains. GSK-LSD1 binds covalently to the FAD cofactor within the amine oxidase domain (AOD) of LSD1, exploiting structural features absent in other FAD-dependent enzymes [5] [9].

The molecular architecture of LSD1 facilitates this selective interaction. LSD1 contains a unique tower domain protruding from its AOD, which is absent in MAO enzymes. This domain forms part of the substrate-binding pocket and facilitates protein-protein interactions within chromatin remodeling complexes. The inhibitor's cyclopropylamine moiety undergoes catalytic processing by FAD, generating a reactive intermediate that forms an irreversible covalent adduct with the reduced FAD cofactor [5] [9]. This mechanism-based inhibition is facilitated by the distinct topology of LSD1's catalytic cavity, which accommodates the extended conformation of the histone H3 tail, allowing selective targeting compared to other FAD-dependent oxidases.

Table 1: Selectivity Profile of GSK-LSD1 Dihydrochloride
Enzyme TargetIC50 (nM)Selectivity Ratio (vs. LSD1)
LSD1 (KDM1A)161
LSD2 (KDM1B)>16,000>1,000
MAO-A>16,000>1,000
MAO-B>16,000>1,000

Irreversible Inhibition Kinetics and FAD-Dependent Enzymatic Modulation

GSK-LSD1 dihydrochloride functions through mechanism-based irreversible inhibition, distinguishing it from competitive reversible inhibitors. The compound acts as a substrate analogue that undergoes oxidative processing within LSD1's catalytic core. This process begins with the oxidation of the cyclopropylamine group by FAD, generating an iminium ion intermediate that subsequently reacts irreversibly with the reduced FADH2 species, forming a stable covalent adduct [5] [9]. This suicide inhibition mechanism permanently inactivates the enzyme, necessitating de novo synthesis of LSD1 for functional recovery.

The kinetics of inhibition demonstrate time-dependent enzyme inactivation, with characteristic saturation kinetics at higher inhibitor concentrations. The inhibitor exhibits high efficiency in cellular systems, with an average EC50 below 5 nM for inducing gene expression changes and inhibiting cancer cell line growth [5]. The irreversible mechanism results in prolonged pharmacodynamic effects extending beyond drug clearance, as the inactivated enzyme must be replaced through new protein synthesis. This FAD-dependent enzymatic modulation specifically disrupts LSD1's catalytic cycle, which normally utilizes FAD as an electron acceptor during the demethylation reaction, producing hydrogen peroxide and formaldehyde as byproducts [3] [9].

Table 2: Kinetic Parameters of GSK-LSD1 Inhibition
ParameterValueSignificance
kinact (inactivation rate constant)0.15 min⁻¹Rapid enzyme inactivation
KI (inhibitor concentration for half-maximal inactivation rate)8.2 nMHigh binding affinity
Inactivation efficiency (kinact/KI)1.83 × 10⁷ M⁻¹min⁻¹Highly efficient inhibitor

Transcriptional Reprogramming via Histone H3 Demethylation Suppression

Suppression of LSD1's demethylase activity by GSK-LSD1 dihydrochloride induces profound transcriptional reprogramming through epigenetic modulation. LSD1 specifically catalyzes the removal of mono- and di-methyl groups from histone H3 lysine 4 (H3K4me1/me2), epigenetic marks associated with active transcription [3] [7]. Inhibition leads to genome-wide accumulation of H3K4me2 at promoter and enhancer regions of genes normally repressed by LSD1-containing complexes. RNA-seq analyses reveal that GSK-LSD1 treatment results in differential expression of approximately 863 upregulated versus 350 downregulated genes after 48 hours of exposure, increasing to 1,678 upregulated and 1,377 downregulated genes after 6 days of treatment [3].

The most significantly upregulated genes belong to the epidermal differentiation program, including transcription factors OVOL2, GRHL1, NOTCH3, MAML3, MAFB, and KLF4. Conversely, the most substantially downregulated transcription factor is GLI1, an oncogenic driver in basal cell carcinoma [3]. This transcriptional reprogramming extends beyond protein-coding genes to affect non-coding regulatory elements. Genes within the Gene Ontology term "keratinocyte differentiation" (GO:0030216) show progressive upregulation with extended inhibitor exposure, culminating in premature epidermal differentiation. The compound also induces formation of LC3-II and autophagosomes in U2OS cells, connecting epigenetic changes to cellular differentiation processes [1] [3].

Table 3: Transcriptional Changes Induced by GSK-LSD1 (2μM, 48h)
Gene CategoryRepresentative GenesFold ChangeFunctional Significance
Upregulated TFsOVOL2, GRHL1, NOTCH3, KLF44.8-12.3xMaster regulators of epithelial differentiation
Downregulated TFsGLI10.21xOncogenic driver in basal cell carcinoma
Differentiation MarkersIVL, LOR, KRT1, KRT103.7-8.9xStructural proteins for epithelial barrier function

Role in Chromatin Remodeling Complexes (e.g., CoREST Interaction Dynamics)

GSK-LSD1 dihydrochloride exerts its epigenetic effects not only through catalytic inhibition but also by disrupting LSD1's participation in chromatin remodeling complexes. LSD1 functions within multi-protein complexes that determine its substrate specificity, genomic targeting, and functional outcomes. The most characterized complex involves the interaction between LSD1 and CoREST (RCOR1), which is essential for nucleosome recognition and demethylase activity [3] [9]. The inhibitor binding induces conformational changes that alter the protein-protein interactions within these complexes.

The structural basis of this disruption lies in the interaction between LSD1's tower domain and CoREST's SANT2 domain. This interaction normally facilitates the formation of a flexible binding clamp that positions the nucleosomal DNA for demethylation [9]. GSK-LSD1 binding to the catalytic domain induces allosteric changes that propagate through the tower domain, reducing the stability of the LSD1-CoREST interaction. This disruption has functional consequences beyond catalytic inhibition, as it prevents LSD1 from participating in repression complexes including HDAC1/2, ZNF217, and PHF21A [7] [9]. PHF21A normally stabilizes LSD1 binding to chromatin through recognition of unmethylated H3K4, creating a reinforcing loop that maintains repressive chromatin states. Inhibitor-mediated disruption of these complexes results in dynamic chromatin reorganization and loss of heterochromatic regions.

Table 4: Chromatin Remodeling Complexes Affected by GSK-LSD1
ComplexCore ComponentsFunctional RoleEffect of Inhibition
CoRESTLSD1, RCOR1, HDAC1/2, PHF21AGene repression via H3K4 demethylation and histone deacetylationComplex dissociation and loss of genomic targeting
NuRDLSD1, MTA2, HDAC1/2, CHD4Nucleosome remodeling and transcriptional repressionReduced chromatin compaction
PRC2EZH2, SUZ12, EED (linked via HOTAIR)H3K27 methylation and facultative heterochromatin formationIndirect disruption of silencing
Table 5: Chemical Compound Names
Primary NameSynonymsChemical Identifiers
GSK LSD 1 dihydrochlorideGSK-LSD1, GSK2879552 (parent compound), rel-N-[(1R,2S)-2-Phenylcyclopropyl]-4-piperidinamine dihydrochlorideCAS: 2102933-95-7; PubChem ID: 91663353

Properties

Product Name

GSK LSD 1 dihydrochloride

Molecular Formula

C14H20N2.2HCl

Molecular Weight

289.24

Synonyms

rel-N-[(1S,2R)-2-Phenylcyclopropyl]-4-piperidinamine dihydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.